2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-acetylamino-5-chloro methyl benzoate: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
Indole derivatives: Share some structural features and biological activities, such as anti-inflammatory and antiviral properties.
Uniqueness
2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-17-16-22(29-14-6-3-7-15-29)28-24(25-17)27-19-12-10-18(11-13-19)26-23(30)20-8-4-5-9-21(20)31-2/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,30)(H,25,27,28) |
InChI Key |
ZQGXOKKABINTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4 |
Origin of Product |
United States |
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